2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde
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Overview
Description
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C9H9F3N2OS. It is known for its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring with an aldehyde functional group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the thiazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Formylation: The aldehyde group is introduced through a formylation reaction, typically using a Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine derivatives, suitable solvents like dichloromethane or ethanol
Major Products
Oxidation: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Reduction: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-methanol
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance its binding affinity and stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
4-(Trifluoromethyl)thiazole-5-carbaldehyde: Lacks the pyrrolidine ring, which may influence its reactivity and interactions with biological targets.
2-(Pyrrolidin-1-yl)-4-methylthiazole-5-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9F3N2OS |
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Molecular Weight |
250.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)7-6(5-15)16-8(13-7)14-3-1-2-4-14/h5H,1-4H2 |
InChI Key |
FLEUVPLZCIAIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)C=O)C(F)(F)F |
Origin of Product |
United States |
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